n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide
Description
N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzamide ring and a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively, on the attached phenyl ring. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
InChI Key |
IWOSKAIAUUOLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide typically involves the following steps:
Amidation: The formation of the amide bond, typically achieved by reacting the nitroaniline derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(diMethylaMino)-N-(4-Methyl-3-nitrophenyl)benzaMide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide and selected benzamide analogs:
Key Research Findings and Implications
Electronic Effects: The nitro group in N-(3-Nitro-4-methylphenyl)-3-dimethylaminobenzamide is strongly electron-withdrawing, which may enhance electrophilic substitution reactivity compared to analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (electron-withdrawing fluorine substituents) .
Biological Activity : Compounds with nitro and halogen substituents (e.g., N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide) are frequently explored as antimicrobial or anticancer agents due to their electrophilic reactivity . The target compound’s nitro group may confer similar bioactivity, though toxicity profiles would require validation.
Synthetic Utility: Benzamides with directing groups (e.g., N,O-bidentate in ) are used in metal-catalyzed C–H functionalization. The dimethylamino group in the target compound could act as a directing group, though its efficacy compared to hydroxyl or acetamido groups remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
